molecular formula C21H15ClN2O2 B13576001 N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide

N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide

Cat. No.: B13576001
M. Wt: 362.8 g/mol
InChI Key: KTYVIGHTGVVJDW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group and an acridinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide typically involves the following steps:

    Formation of the Acridinone Core: The acridinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.

    Acylation Reaction: The acridinone intermediate is then subjected to an acylation reaction with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acridinone ring, potentially yielding dihydroacridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridinone N-oxides, while reduction could produce dihydroacridine derivatives.

Scientific Research Applications

Chemistry

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its structure-activity relationship (SAR) is of particular interest for drug development.

Industry

Industrially, the compound may be used in the development of dyes, pigments, and other specialty chemicals due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acridinone moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide: shares similarities with other acridinone derivatives, such as acriflavine and proflavine, which are known for their antimicrobial properties.

    4-chlorophenylacetamide: derivatives are also comparable due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. Its dual functionality, derived from both the acridinone and chlorophenyl groups, allows for diverse applications and interactions that are not typically observed in simpler analogs.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C21H15ClN2O2/c22-14-9-11-15(12-10-14)23-20(25)13-24-18-7-3-1-5-16(18)21(26)17-6-2-4-8-19(17)24/h1-12H,13H2,(H,23,25)

InChI Key

KTYVIGHTGVVJDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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